Triisopropylsilyl chloride

描述

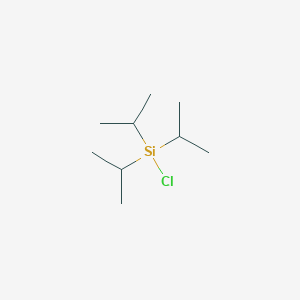

Structure

2D Structure

3D Structure

属性

IUPAC Name |

chloro-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIADDMXRMTWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157102 | |

| Record name | Triisopropylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | Triisopropylsilyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.16 [mmHg] | |

| Record name | Triisopropylsilyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13154-24-0 | |

| Record name | Triisopropylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisopropylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K85L94LCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Triisopropylsilyl Chloride

Chlorination of Triisopropylsilane (B1312306)

A primary route to triisopropylsilyl chloride involves the direct chlorination of triisopropylsilane (TIPS-H). This transformation of the Si-H bond to a Si-Cl bond can be accomplished using various chlorinating agents and conditions.

Reaction with Hydrochloric Acid

One common method for the synthesis of this compound is the reaction of triisopropylsilane with hydrochloric acid (HCl). chemicalbook.com This process directly replaces the hydrogen atom on the silicon with a chlorine atom.

A high-yield synthesis involves the initial oxidation of triisopropylsilane to triisopropylsilanol (B95006), which is then reacted with hydrogen chloride gas. google.com The oxidation step can be achieved with near-quantitative yield using an oxidant like hydrogen peroxide. google.com The subsequent chlorination of the triisopropylsilanol with HCl gas is performed at a low temperature, typically between -5 and 5°C, to minimize side reactions such as the hydrolysis of the resulting this compound. chemicalbook.comgoogle.com This method can produce this compound with a purity of ≥99%. chemicalbook.com

Catalytic Approaches in Chlorination

Catalytic methods offer an efficient alternative for the chlorination of triisopropylsilane, often under milder conditions and with high yields.

Iron Catalysis: Iron(III) catalysts, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been effectively used for the chlorination of silanes. researchgate.net In this process, acetyl chloride serves as the chlorine source. researchgate.net The reaction is typically carried out with low catalyst loadings (0.5–2 mol%) and a slight excess of acetyl chloride. researchgate.net This method has demonstrated broad applicability for various silanes, including the conversion of triisopropylsilane to this compound. researchgate.net

Palladium Catalysis: Palladium(II) chloride (PdCl₂) can catalyze the chlorination of hydrosilanes using various chlorinating agents. nih.gov Among the tested reagents, hexachloroethane (B51795) has been identified as a particularly effective choice, leading to good to quantitative yields of the corresponding chlorosilane under mild conditions. nih.gov The reaction proceeds rapidly and cleanly. nih.gov

Quaternary Ammonium (B1175870) Salt Catalysis: In the chlorination of triisopropylsilanol (derived from triisopropylsilane) with HCl gas, a quaternary ammonium salt can be employed as a catalyst. chemicalbook.comgoogle.com The use of 0.3-0.5% by weight of a catalyst like R₄N⁺X⁻ accelerates the reaction, allowing for completion within approximately two hours at -5 to 5°C. chemicalbook.com

| Catalyst System | Chlorine Source | Key Features |

| Iron(III) chloride (FeCl₃) or Iron(III) acetylacetonate (Fe(acac)₃) | Acetyl chloride | Low catalyst loading, versatile for various silanes. researchgate.net |

| Palladium(II) chloride (PdCl₂) | Hexachloroethane | Mild reaction conditions, high yields. nih.gov |

| Quaternary ammonium salt (R₄N⁺X⁻) | Hydrogen chloride (gas) | Used in the chlorination of triisopropylsilanol, accelerates the reaction. chemicalbook.com |

Reaction of Silicon Tetrachloride with Isopropyl Lithium

An alternative synthetic route to this compound involves the reaction of silicon tetrachloride (SiCl₄) with an isopropyl organometallic reagent, such as isopropyl lithium. chemicalbook.com This method relies on the nucleophilic substitution of chloride ions on the silicon tetrachloride by the isopropyl groups from the organolithium reagent. The reaction is typically performed in a controlled environment under an inert atmosphere to prevent side reactions.

Advanced Synthetic Techniques for High Purity this compound

The demand for high-purity this compound, particularly for applications in pharmaceuticals and electronics, has driven the development of advanced synthetic techniques. A notable method involves a two-step process that begins with the oxidation of triisopropylsilane to triisopropylsilanol. google.com This initial step can achieve a 100% yield with no side reactions, ensuring a pure intermediate. google.com

The subsequent chlorination of the triisopropylsilanol is conducted at low temperatures (-5 to 5°C) using hydrogen chloride gas. chemicalbook.comgoogle.com Controlling the delivery of the HCl gas is crucial to inhibit the hydrolysis of the product. google.com This method can yield this compound with a purity of ≥99%. chemicalbook.com The process is considered efficient and suitable for industrial-scale production. google.com

Another approach to obtaining high-purity triisopropylsilane, the precursor to the chloride, involves a two-step synthesis. First, isopropyl magnesium chloride is synthesized from magnesium metal and 2-chloropropane. google.com This Grignard reagent is then reacted with trichlorosilane (B8805176) at low temperatures in the presence of a weak polar solvent to produce triisopropylsilane with a purity of ≥99% after simple distillation. google.com This high-purity precursor can then be used in subsequent chlorination reactions.

Green Chemistry Approaches in this compound Synthesis

Efforts to develop more environmentally friendly synthetic methods for this compound focus on reducing hazardous reagents and byproducts. One "green" approach involves a two-step synthesis that avoids the use of highly toxic gases or reagents that produce polluting or explosive byproducts. google.com The first step is the oxidation of triisopropylsilane to triisopropylsilanol using oxidants like hydrogen peroxide or sodium hypochlorite. google.com The second step is the chlorination of the silanol (B1196071) with hydrogen chloride gas under controlled low-temperature conditions. google.com This method is described as a "cleaning" and efficient process. google.com

Mechanistic Investigations of Triisopropylsilyl Chloride Reactivity

Nucleophilic Substitution Reactions of Triisopropylsilyl Chloride

The fundamental reaction involving this compound is nucleophilic substitution, where a nucleophile, such as an alcohol, displaces the chloride ion. This process is generally understood to proceed through a bimolecular nucleophilic substitution (S_N2) type mechanism at the silicon atom. rsc.orgrsc.org

The solvent environment plays a critical role in the kinetics of nucleophilic substitution reactions of this compound. Studies on the solvolysis of TIPSCl with various alcohols have demonstrated that the reaction is strongly accelerated by more polar solvents. rsc.org For instance, the reaction with methanol (B129727) is significantly faster in the more polar solvent nitromethane (B149229) compared to dioxane. rsc.org This observation is consistent with an S_N2 mechanism where the transition state is more polar than the reactants and is therefore stabilized by polar solvent molecules. rsc.orgucalgary.ca

The nature of the alcohol itself also has a profound impact on the reaction rate. Preliminary studies have shown a dramatic difference in solvolysis rates, with relative rates at 0°C being approximately 1 for isopropanol, 1,000 for ethanol, and 10,000 for methanol. rsc.org This trend highlights the sensitivity of the reaction to the steric bulk of the nucleophilic alcohol.

Table 1: Effect of Solvent Polarity on the Reaction of this compound with Methanol rsc.org

| Solvent | Relative Rate | Polarity |

| Dioxane | Low | Low |

| Nitromethane | High | High |

This table illustrates the qualitative finding that more polar solvents facilitate the reaction.

In solvents like nitromethane and dioxane, the reaction order with respect to the attacking alcohol is greater than one, suggesting a more complex mechanism or specific solvent effects. rsc.org However, in a less reactive solvent like isopropyl alcohol, the reaction with water or methanol is first-order with respect to the nucleophile, which is more indicative of a straightforward S_N2 pathway. rsc.org

The most prominent feature of the triisopropylsilyl (TIPS) group is its significant steric bulk. The three isopropyl groups attached to the silicon atom create substantial steric shielding, which hinders the approach of nucleophiles to the silicon center. researchgate.net This steric hindrance is a key factor that slows down the rate of nucleophilic attack, making TIPSCl less reactive than smaller silyl (B83357) chlorides like trimethylsilyl (B98337) chloride (TMSCl) or triethylsilyl chloride (TESCl). msu.edu

This reduced reactivity is often exploited in organic synthesis to achieve selective protection of less sterically hindered hydroxyl groups in poly-functionalized molecules. The stability of the resulting TIPS ethers towards hydrolysis, particularly under acidic conditions, is also significantly enhanced due to this steric protection. The relative resistance to acid-catalyzed hydrolysis follows the trend: TMS (1) < TBS (20,000) < TIPS (700,000). wikipedia.orglookchem.com This demonstrates the profound effect of the bulky isopropyl groups on the stability and, by extension, the kinetics of both formation and cleavage reactions.

Table 2: Relative Resistance of Silyl Ethers to Acid-Catalyzed Hydrolysis wikipedia.org

| Silyl Group | Relative Resistance |

| Trimethylsilyl (TMS) | 1 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

The nucleophilic substitution at the silicon center of this compound is generally proposed to occur via an S_N2-type mechanism. rsc.org Unlike carbon-centered S_N2 reactions which involve a five-coordinate transition state, reactions at silicon can proceed through a lower-energy, five-coordinate (pentacoordinate) intermediate. rsc.org

The proposed S_N2 mechanism involves the following steps:

Nucleophilic Attack: A nucleophile (e.g., an alcohol, ROH) attacks the electrophilic silicon atom of TIPSCl.

Intermediate Formation: A trigonal bipyramidal, pentacoordinate silicon intermediate is formed. In this intermediate, the incoming nucleophile and the leaving group (chloride) occupy the axial positions.

Leaving Group Departure: The chloride ion is expelled, leading to the formation of the new silicon-oxygen bond and the final silylated product (TIPS-OR).

This pathway is supported by kinetic data, particularly the first-order dependence on the nucleophile observed in solvents like isopropyl alcohol. rsc.org The significant negative entropy of activation often observed in these reactions also supports a bimolecular, associative mechanism where two molecules come together to form a more ordered transition state.

Mechanism of Hydroxyl Group Silylation

The silylation of hydroxyl groups is a cornerstone application of this compound, providing a robust method for protecting alcohols during multi-step syntheses. The mechanism of this transformation is critically dependent on the use of a base.

In the silylation of alcohols with TIPSCl, a base is almost always required. These bases serve two primary functions: to neutralize the hydrogen chloride (HCl) byproduct and, in some cases, to act as a nucleophilic catalyst. wikipedia.orggoogle.com

Acid Scavenger: All bases, including hindered amines like triethylamine (B128534), react with the HCl generated during the reaction. google.com This prevents the buildup of acid, which could cause undesired side reactions or deprotection of acid-sensitive groups. google.com

Nucleophilic Catalysis: Certain bases, most notably imidazole (B134444) and pyridine (B92270), can act as superior catalysts by actively participating in the reaction mechanism. wikipedia.orgresearchgate.netresearchgate.net The mechanism involves the initial reaction of the base with TIPSCl to form a highly reactive silylated cationic intermediate (e.g., N-triisopropylsilylimidazolium chloride). researchgate.net This intermediate is much more electrophilic than TIPSCl itself. The alcohol's hydroxyl group then attacks this activated species, a process that is kinetically much more favorable than the direct reaction with TIPSCl. The base is regenerated in the final step, completing the catalytic cycle.

Table 3: Role of Different Bases in the Silylation of Benzyl (B1604629) Alcohol with TIPSCl researchgate.net

| Base | Role | Yield (%) |

| Imidazole | Nucleophilic Catalyst & Acid Scavenger | 96 |

| Pyridine | Nucleophilic Catalyst & Acid Scavenger | 55 |

| Triethylamine | Acid Scavenger | 40 |

| Diisopropylethylamine | Acid Scavenger (hindered) | 30 |

Data from a study using microwave irradiation shows imidazole to be the most effective base, supporting its role as a nucleophilic catalyst. researchgate.net

Triethylamine, being a more sterically hindered and less nucleophilic amine, primarily functions as an HCl scavenger. researchgate.net While effective, reactions using triethylamine are often slower than those catalyzed by imidazole or pyridine, highlighting the kinetic advantage of the nucleophilic catalysis pathway.

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the silylation reaction mechanism. These studies can model the energy profiles of different reaction pathways, elucidating the structures of transition states and intermediates. nih.govresearchgate.net

Computational analyses have supported the proposed S_N2-type mechanism involving a pentacoordinate silicon intermediate. nih.gov Furthermore, these studies can quantify the catalytic effect of bases like imidazole. By calculating and comparing the activation energies for the uncatalyzed reaction, the base-scavenged reaction, and the nucleophilically catalyzed reaction, computational models can confirm that the pathway involving the N-silylimidazolium intermediate has a significantly lower energy barrier. This theoretical evidence strongly corroborates the experimental observations of enhanced reaction rates in the presence of nucleophilic catalysts. smolecule.com These studies are crucial for understanding the subtle electronic and steric effects that govern the reactivity and selectivity of this compound. researchgate.net

Formation and Cleavage of the Triisopropylsilyl Ether

The strategic protection of alcohols as triisopropylsilyl ethers and their subsequent deprotection are critical steps in the synthesis of complex organic molecules. The bulky nature of the three isopropyl groups attached to the silicon atom confers significant steric hindrance, which governs the reactivity and selectivity of both the formation and cleavage processes.

Formation of Triisopropylsilyl Ethers

The most prevalent method for the synthesis of triisopropylsilyl ethers involves the reaction of an alcohol with this compound (TIPSCl) in the presence of a base. wikipedia.orggelest.com The mechanism of this reaction is influenced by the choice of base and solvent.

A widely adopted and efficient procedure is the Corey protocol, which utilizes imidazole as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). wikipedia.org The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(triisopropylsilyl)imidazolium chloride, in situ. The alcohol then acts as a nucleophile, attacking the electrophilic silicon atom of this intermediate, leading to the formation of the TIPS ether and regenerating imidazole. The use of DMF as a solvent is thought to catalyze the reaction. organic-chemistry.org While effective, replacing DMF with dichloromethane (B109758) can simplify purification, albeit with a slower reaction rate. wikipedia.org

The choice of base is critical. Studies have shown that for the silylation of benzyl alcohol with TIPSCl, imidazole is a more suitable base compared to others like pyridine or magnesium oxide, leading to significantly higher yields. researchgate.net Microwave irradiation has also been demonstrated to accelerate the silylation of primary, secondary, and even tertiary alcohols with TIPSCl and imidazole in the absence of a solvent, offering a rapid and efficient alternative. researchgate.net

In some cases, particularly for hindered alcohols, more reactive silylating agents like triisopropylsilyl triflate (TIPSOTf) are employed in combination with a hindered, non-nucleophilic base such as 2,6-lutidine. wikipedia.orggelest.com

A novel, catalyst-free method for the silylation of alcohols has been reported using this compound in a dimethyl sulfoxide (B87167) (DMSO)-hexane solvent system. psu.edu This reaction proceeds smoothly at room temperature, presumably through the activation of the silyl chloride by the coordination of the DMSO oxygen atom to the silicon atom, thereby increasing its electrophilicity. psu.edu However, the yield for the formation of a triisopropylsilyl ether using this method was found to be modest. psu.edu

Table 1: Comparison of Bases for the Silylation of Benzyl Alcohol with this compound under Microwave Irradiation researchgate.net

| Base | Molar Ratio (Substrate:TIPSCl:Base) | Yield (%) |

| Imidazole | 1:1.5:3 | 96 |

| Pyridine (basic) | 1:1.5:3 | 30 |

| MgO | 1:1.5:3 | 20 |

Cleavage of Triisopropylsilyl Ethers

Fluoride-Mediated Cleavage:

The most common method for the deprotection of TIPS ethers involves the use of a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.orguwindsor.ca The high affinity of the fluoride ion for silicon is the driving force for this reaction. The mechanism is thought to involve the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentavalent, hypervalent silicon intermediate. wikipedia.orgorganic-chemistry.org This intermediate then collapses, breaking the silicon-oxygen bond to release the alcohol and form a stable triisopropylsilyl fluoride.

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgcommonorganicchemistry.com The bulky nature of the TIPS group makes it more resistant to fluoride-mediated cleavage compared to less hindered silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers. uwindsor.calibretexts.org This differential reactivity allows for the selective deprotection of other silyl ethers in the presence of a TIPS ether. gelest.com However, the environment around the silyl ether can significantly influence selectivity. gelest.com For instance, a primary TIPS ether can be selectively removed in the presence of a tertiary triethylsilyl (TES) ether using TBAF/THF. gelest.com

Acid-Catalyzed Cleavage:

Triisopropylsilyl ethers can also be cleaved under acidic conditions, typically using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com The mechanism of acidic cleavage depends on the structure of the alkyl group of the ether. libretexts.org

The first step in the mechanism is the protonation of the ether oxygen by the strong acid, which makes the alcohol a better leaving group. masterorganicchemistry.com For ethers with primary alkyl groups, the cleavage then proceeds via an S_N2 mechanism, where the halide anion acts as a nucleophile and attacks the less sterically hindered carbon atom. libretexts.org For ethers containing tertiary alkyl, benzylic, or allylic groups, the cleavage can proceed through an S_N1 mechanism due to the stability of the resulting carbocation. libretexts.org

Due to their significant steric bulk, TIPS ethers are considerably more stable to acidic hydrolysis than many other silyl ethers. gelest.com This stability allows for the selective cleavage of less hindered silyl ethers, such as TMS ethers, in the presence of a TIPS ether.

Recent research has also explored the use of catalytic amounts of iron(III) chloride in methanol for the cleavage of silyl ethers. thieme-connect.deorganic-chemistry.org This method is particularly effective for cleaving triethylsilyl (TES) ethers, and by adjusting the reaction time and catalyst loading, it is possible to differentiate between TES, TBS, and TIPS groups. thieme-connect.de

Table 2: Reagents for the Formation and Cleavage of Triisopropylsilyl Ethers

| Process | Reagent(s) | Solvent(s) | Key Features |

| Formation | This compound, Imidazole | DMF, CH₂Cl₂ | Corey protocol; efficient and widely used. wikipedia.org |

| This compound, Imidazole | None (Microwave) | Rapid, solvent-free method. researchgate.net | |

| Triisopropylsilyl triflate, 2,6-Lutidine | CH₂Cl₂ | For hindered alcohols. wikipedia.orggelest.com | |

| This compound | DMSO/Hexane | Catalyst-free, but may give lower yields for TIPS. psu.edu | |

| Cleavage | Tetra-n-butylammonium fluoride (TBAF) | THF | Most common fluoride source; forms a pentavalent intermediate. organic-chemistry.orgcommonorganicchemistry.com |

| Hydrobromic acid (HBr), Hydroiodic acid (HI) | Various | Strong acid cleavage; mechanism depends on substrate. masterorganicchemistry.comyoutube.com | |

| Iron(III) chloride (catalytic) | Methanol | Mild, environmentally benign method for silyl ether cleavage. thieme-connect.deorganic-chemistry.org |

Triisopropylsilyl Chloride As a Protecting Group in Organic Synthesis

Protection of Hydroxyl Groups

The protection of hydroxyl (-OH) groups is a frequent necessity in the synthesis of complex organic molecules to avoid their unwanted participation in reactions. researchgate.netopenochem.org Silyl (B83357) ethers are a popular choice for alcohol protection because they are introduced and removed under mild conditions. openochem.orgspcmc.ac.in Among the various silylating agents, triisopropylsilyl chloride is used to form triisopropylsilyl ethers (TIPS ethers). openochem.org The TIPS group is significantly more sterically demanding than other common silyl groups like tert-butyldimethylsilyl (TBS). gelest.com This large size makes the TIPS group highly stable under a variety of reaction conditions, including exposure to strong bases, and allows for its selective removal in the presence of other, less bulky silyl ethers. ontosight.aitotal-synthesis.com The introduction of a TIPS group is typically achieved by reacting the alcohol with this compound in the presence of a base, such as imidazole (B134444) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. openochem.orgontosight.ai

A key advantage of this compound is its ability to selectively protect primary alcohols in the presence of secondary alcohols. spcmc.ac.in This chemoselectivity arises from the substantial steric hindrance of the TIPS group, which makes the silylation of the less sterically accessible secondary hydroxyl group significantly slower than that of the more accessible primary hydroxyl. spcmc.ac.inalchemyst.co.uk

Research has demonstrated this selectivity under various conditions. For instance, using a system of this compound with imidazole as a base, primary alcohols can be converted to their corresponding TIPS ethers in excellent yields, while secondary alcohols react much more slowly. researchgate.net This difference in reaction rates allows for the effective differentiation between primary and secondary hydroxyls in polyfunctional molecules. spcmc.ac.in The relative stability of common silyl ethers to acid hydrolysis follows the order: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com

Table 1: Selective Silylation of Alcohols with TIPSCl/Imidazole This table presents data on the selective protection of various alcohols using this compound and imidazole, highlighting the difference in reactivity between primary, secondary, and tertiary alcohols.

| Alcohol Substrate | Alcohol Type | Time (Microwave) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl (B1604629) alcohol | Primary | 60 s | 95 | researchgate.netresearchgate.net |

| 1-Heptanol | Primary | 60 s | 94 | researchgate.net |

| Cyclohexanol | Secondary | 70 s | 92 | researchgate.net |

| 1,1-Diphenyl ethanol | Tertiary | 80 s | 72 | researchgate.net |

| Geraniol (Primary OH) | Primary | 60 s | 96 | researchgate.net |

| (-)-Menthol (Secondary OH) | Secondary | 70 s | 93 | researchgate.net |

The significant steric bulk of this compound, while advantageous for selectivity, presents a challenge when attempting to protect sterically hindered secondary or tertiary alcohols. researchgate.nettotal-synthesis.com The reaction rate for the silylation of these alcohols with TIPSCl is often very slow, and in some cases, the reaction does not proceed to a significant extent under standard conditions. researchgate.netgelest.com It is reported that TIPSCl reacts with secondary alcohols only under forcing conditions and is essentially unreactive toward tertiary alcohols. gelest.com

To overcome this low reactivity, more potent silylating agents, such as triisopropylsilyl triflate (TIPSOTf), are often employed. gelest.com The triflate leaving group is much more reactive than chloride, facilitating the silylation of sterically demanding hydroxyl groups. total-synthesis.com Another strategy involves modifying the reaction conditions. For example, a reagent system combining a silyl chloride (like TIPSCl) with N-methylimidazole and iodine has been shown to significantly accelerate the silylation of primary, secondary, and even sterically hindered tertiary alcohols. organic-chemistry.org This system is believed to enhance reactivity through the formation of polyhalide species that shift the reaction equilibrium toward the active silylating intermediate. organic-chemistry.org One study demonstrated the successful silylation of the highly hindered tertiary alcohol, 1-adamantanol, in high yield by conducting the reaction in neat N-methylimidazole with an excess of iodine. researchgate.net

This compound is also an effective reagent for the protection of phenolic hydroxyl groups. researchgate.net The silylation of phenols to form aryl silyl ethers proceeds efficiently, often under mild conditions similar to those used for primary alcohols. researchgate.netresearchgate.net A method using TIPSCl with imidazole, particularly with microwave irradiation, has been shown to be very effective for the protection of various structurally different phenols. researchgate.net For phenols with multiple hydroxyl groups, such as catechol, the degree of silylation can be controlled by adjusting the molar ratio of TIPSCl to the phenolic compound. researchgate.net For instance, selective monosilylation of catechol can be achieved, or it can be fully protected by using a larger excess of the silylating agent. researchgate.net

Table 2: Protection of Phenols with TIPSCl/Imidazole under Microwave Irradiation This table shows the reaction conditions and yields for the silylation of various phenolic compounds.

| Phenolic Substrate | Time (Microwave) | Yield (%) | Reference |

|---|---|---|---|

| Phenol (B47542) | 60 s | 95 | researchgate.net |

| 4-Methylphenol | 60 s | 96 | researchgate.net |

| 4-Methoxyphenol | 60 s | 94 | researchgate.net |

| 4-Chlorophenol | 60 s | 95 | researchgate.net |

| Catechol (Monosilylated) | 60 s | 95 | researchgate.net |

In the synthesis of complex biomolecules like carbohydrates and nucleosides, selective protection of hydroxyl groups is crucial. spcmc.ac.innumberanalytics.com The steric bulk of the TIPS group makes TIPSCl an excellent reagent for the regioselective protection of the primary hydroxyl group in these molecules, which is typically the most accessible. spcmc.ac.inalchemyst.co.uk

In carbohydrate chemistry, the primary hydroxyl at the C-6 position of hexopyranoses can be selectively silylated in the presence of the secondary hydroxyls at C-2, C-3, and C-4. alchemyst.co.uk Similarly, in nucleoside chemistry, the TIPS group is widely used for the protection of the 5'-hydroxyl group, which is the primary alcohol on the sugar moiety. libretexts.orgumich.edu This selective protection allows for subsequent chemical modifications at the other hydroxyl groups (2' and 3') or at the nucleobase. umich.edu For example, the silylation of the 5'-hydroxyl function of uridine (B1682114) using TIPSCl and imidazole in a microwave oven was achieved in 80% yield in just 60 seconds, a significant improvement over the conventional method which required 24 hours to give a 76% yield. psu.edu

The use of microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and silylation is no exception. researchgate.net A simple, rapid, and efficient method for the silylation of alcohols and phenols has been developed using this compound and imidazole under solvent-free, microwave-assisted conditions. researchgate.netresearchgate.net This technique dramatically reduces reaction times from hours to minutes while maintaining high yields. psu.edusmolecule.com

The process typically involves mixing the alcohol or phenol with TIPSCl and imidazole and irradiating the mixture in a microwave oven. researchgate.net This method has proven effective for a wide range of substrates, including primary and secondary alcohols, as well as phenols. researchgate.netresearchgate.net The significant rate enhancement is attributed to the rapid heating and potential specific microwave effects that are not achieved through conventional heating. psu.edu This green chemistry approach is advantageous as it often minimizes side reactions and reduces or eliminates the need for solvents. researchgate.netsmolecule.com

Protection of Amines

While most renowned for protecting alcohols, the triisopropylsilyl group can also be employed for the protection of amines, although this application is less common than for hydroxyl groups due to the hydrolytic lability of the resulting N-Si bond. thieme-connect.de The protection of amines is critical in many synthetic sequences, particularly in peptide chemistry, to prevent the nucleophilic amine from engaging in undesired side reactions. organic-chemistry.orgmasterorganicchemistry.com Typically, amines are protected as carbamates, such as with Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl) groups. masterorganicchemistry.comchemistrysteps.com However, silyl protection offers an alternative strategy. Triisopropylsilylhydrazine, for example, can be used to convert aldehydes and ketones into their triisopropylsilyl hydrazones. researchgate.net

Orthogonal Protection Strategies Utilizing the Triisopropylsilyl Group

Orthogonal protection is a powerful strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others, without affecting them. thieme-connect.denumberanalytics.com This requires that each class of protecting group be removable by a unique set of reaction conditions. thieme-connect.denumberanalytics.com The triisopropylsilyl (TIPS) group is a valuable component in such strategies due to its distinct cleavage conditions compared to many other common protecting groups. ontosight.aibeilstein-journals.org

A classic example of an orthogonal set involves silyl ethers, benzyl ethers, and esters. The TIPS group, as a silyl ether, is typically cleaved by fluoride (B91410) ion sources (like tetra-n-butylammonium fluoride, TBAF) or under specific acidic conditions. thieme-connect.delibretexts.org This is in contrast to:

Benzyl (Bn) ethers , which are removed by hydrogenolysis (e.g., H₂ over a palladium catalyst). numberanalytics.com

Acyl groups (e.g., Acetyl, Benzoyl) , which are cleaved under basic solvolysis conditions (e.g., potassium carbonate in methanol). thieme-connect.de

tert-Butyloxycarbonyl (Boc) groups , commonly used for amine protection, which are removed by strong acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.combiosynth.com

This difference in reactivity allows a chemist to, for example, deprotect a TIPS-protected alcohol using TBAF while leaving a Boc-protected amine and a benzyl-protected alcohol within the same molecule untouched. numberanalytics.com The TIPS group's stability to basic conditions used for cleaving ester groups like acetate (B1210297) and its stability to the hydrogenolysis conditions used for deprotecting benzyl groups make it an excellent choice for multi-step syntheses requiring sequential manipulations of different functional groups. ontosight.aiuchicago.edu

Deprotection Strategies for Triisopropylsilyl Ethers

The removal of the triisopropylsilyl (TIPS) protecting group from a hydroxyl group is a critical step in a synthetic sequence. The conditions for this deprotection can be tuned, offering flexibility to the synthetic chemist. The most common methods involve either acidic conditions or the use of a fluoride ion source. libretexts.org The choice of reagent depends on the sensitivity of other functional groups present in the molecule. libretexts.org

Mild Acidic Conditions (e.g., Aqueous Acetic Acid, Tetrafluoroboric Acid)

TIPS ethers can be cleaved under mild acidic conditions. ontosight.ai Reagents such as aqueous acetic acid are often used, though the reaction can be slow due to the steric bulk and hydrolytic stability of the TIPS group. ontosight.aiwikipedia.org A solution of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., in a 4:1:1 ratio) can be employed for this purpose, although it is known to be a very slow method. wikipedia.org Another effective mild acidic reagent for removing the O-TIPS group is tetrafluoroboric acid (HBF₄) in a solvent like diethyl ether. ontosight.ai This method is valued for its ability to selectively cleave the silyl ether without disturbing other acid-sensitive functionalities in the molecule. ontosight.ai

Cleavage in Peptide Synthesis

In the context of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), deprotection is a key step. nih.gov After the peptide chain has been assembled on a solid support, the final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously. thermofisher.com This is typically accomplished using a "cleavage cocktail" containing a high concentration of a strong acid, most commonly trifluoroacetic acid (TFA). nih.govthermofisher.com

Triisopropylsilane (B1312306) (TIS), a related compound, is frequently included in these cleavage cocktails not as a protecting group itself, but as a cation scavenger. nih.gov During the acidic removal of protecting groups like tert-butyl (But) or trityl (Trt), stable carbocations are formed. nih.gov TIS effectively reduces these reactive carbocations, preventing them from causing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine. nih.gov While TIPS-esters at the C-terminus are cleaved under these strong acid conditions, the role of triisopropylsilane is as an essential scavenger to ensure the integrity of the final peptide product. thieme-connect.comnih.gov

Comparison of Hydrolytic Stabilities with Other Silyl Groups (e.g., TBDMS, TBDPS)

The utility of different silyl protecting groups stems from their varying stability, which is largely dictated by the steric bulk around the silicon atom. The triisopropylsilyl (TIPS) group is significantly more sterically hindered than other common silyl groups like tert-butyldimethylsilyl (TBDMS) and is generally more stable than tert-butyldiphenylsilyl (TBDPS) under basic conditions. This differential stability allows for selective protection and deprotection. wikipedia.orgnih.gov

The relative stability of silyl ethers towards hydrolysis under both acidic and basic conditions has been extensively studied. The general order of lability provides a predictive framework for synthetic planning.

Relative Hydrolytic Stability of Common Silyl Ethers

| Condition | Order of Increasing Stability (Decreasing Lability) | Relative Rate of Cleavage |

|---|---|---|

| Acidic Media | TMS < TES < TBDMS < TIPS < TBDPS | TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) wikipedia.org |

| Basic Media | TMS < TES < TBDMS ≈ TBDPS < TIPS | TMS (1) < TES (10-100) < TBDMS ≈ TBDPS (20,000) < TIPS (100,000) wikipedia.org |

As the data indicates, under acidic conditions, the TIPS group is substantially more stable than TBDMS but less stable than TBDPS. wikipedia.org This trend is a direct consequence of steric hindrance; the bulky isopropyl groups shield the silicon atom from the approach of a nucleophile or protonation of the ether oxygen. nih.gov Under basic conditions, the TIPS group is the most robust among the three, being significantly more stable than both TBDMS and TBDPS. wikipedia.orgnih.gov This enhanced stability makes the TIPS group particularly useful when a protecting group needs to withstand basic reaction conditions that might cleave other silyl ethers. ontosight.ai

Palladium-Catalyzed Desilylation

The deprotection of silyl ethers through palladium-catalyzed methods offers a valuable alternative to more common fluoride- or acid-based cleavage protocols, particularly in the context of complex molecule synthesis where chemoselectivity is paramount. While the palladium-catalyzed hydrogenolysis of many silyl ethers is a known process, the application to the sterically hindered and robust triisopropylsilyl (TIPS) ethers is more nuanced and highly dependent on the reaction conditions and the substrate structure.

Research has shown that TIPS ethers exhibit significant stability under standard palladium-on-carbon (Pd/C) catalyzed hydrogenation conditions, especially when compared to less sterically demanding silyl ethers such as triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) ethers. researchgate.netelectronicsandbooks.com This inherent stability allows for the selective deprotection of other functional groups in the presence of a TIPS ether. For instance, functional groups like olefins, benzyl ethers, and acetylenes can be chemoselectively hydrogenated without cleaving a coexisting TIPS ether. electronicsandbooks.comresearchgate.net

However, palladium-catalyzed desilylation of TIPS ethers can be achieved under specific circumstances, often as part of a tandem reaction sequence rather than a standalone deprotection step. One notable example is the palladium-catalyzed direct arylation of pyridylmethyl silyl ethers. In this process, a Pd(OAc)₂/NIXANTPHOS-based catalyst facilitates the coupling of pyridylmethyl TIPS ethers with aryl bromides. acs.org Following the arylation, a one-pot deprotection can be conveniently carried out to yield the corresponding aryl(pyridyl)methanols. acs.org This approach highlights the compatibility of the TIPS group with the palladium catalyst during the C-C bond formation, with its subsequent removal being a separate, albeit sequential, step.

The general trend for the ease of silyl ether cleavage via catalytic transfer hydrogenolysis is inversely related to the steric bulk around the silicon atom, following the order: triethylsilyl (TES) > tert-butyldimethylsilyl (TBDMS) > triisopropylsilyl (TIPS). researchgate.net This trend underscores the challenge in directly cleaving the robust Si-O bond of a TIPS ether via this method.

A study on the solvent effects in Pd/C-catalyzed hydrogenation revealed that the choice of solvent plays a critical role in the stability of silyl ethers. While less bulky silyl ethers like TBDMS and TES are susceptible to cleavage in methanol (B129727) (MeOH), they remain stable in solvents such as ethyl acetate (EtOAc) or acetonitrile (B52724) (MeCN). electronicsandbooks.com Notably, TIPS ethers demonstrated high stability even in methanol under these conditions. electronicsandbooks.com

Below is a data table summarizing the stability and reactivity of various silyl ethers under palladium-catalyzed hydrogenation conditions.

| Silyl Ether | Catalyst | Solvent | Reaction Condition | Outcome | Reference |

| TIPS Ether | 10% Pd/C | MeOH | H₂, ambient temp. | Stable | electronicsandbooks.com |

| TBDPS Ether | 10% Pd/C | MeOH | H₂, ambient temp. | Stable | electronicsandbooks.com |

| TBDMS Ether | 10% Pd/C | MeOH | H₂, ambient temp. | Cleaved | electronicsandbooks.com |

| TES Ether | 10% Pd/C | MeOH | H₂, ambient temp. | Cleaved | electronicsandbooks.com |

| TBDMS Ether | 10% Pd/C | EtOAc | H₂, ambient temp. | Stable | electronicsandbooks.com |

| TES Ether | 10% Pd/C | EtOAc | H₂, ambient temp. | Stable | electronicsandbooks.com |

| Pyridylmethyl TIPS Ether | Pd(OAc)₂/NIXANTPHOS | DME | Arylation with Ar-Br | Arylated Product | acs.org |

In another specific application, the removal of a TIPS group was noted in the context of a palladium-catalyzed 1,1-alkynylbromination of terminal alkenes with a TIPS-protected alkynyl bromide. researchgate.net However, this represents a specific reaction outcome rather than a general deprotection strategy.

Applications of Triisopropylsilyl Chloride in Complex Molecule Synthesis

Natural Product Synthesis

The synthesis of natural products often involves numerous steps and the presence of multiple reactive functional groups. jocpr.com The selective protection of these groups is therefore essential for a successful synthesis. numberanalytics.com

The formation of large rings, known as macrocycles, is a common challenge in the synthesis of many natural products. acs.org Macrolactonization, the intramolecular formation of a cyclic ester, is a frequently employed strategy. acs.org The triisopropylsilyl group plays a significant role in these strategies. For instance, in the synthesis of the marine toxin (-)-gymnodimine, a TIPS-protected fragment was utilized in a crucial Barbier-type macrocyclization. nih.gov Furthermore, the synthesis of (-)-(Z)-deoxypukalide involved a macrolactonization step where a TIPS-protected precursor was key. researchgate.net

Post-macrocyclization modifications are often necessary to complete the synthesis of the target natural product. acs.org A well-designed cyclization precursor, often incorporating protecting groups like TIPS, can facilitate these subsequent steps. acs.org

The synthesis of bioactive compounds, which exhibit a specific biological activity, heavily relies on protecting group strategies. jocpr.comontosight.ai The triisopropylsilyl group is frequently used to protect hydroxyl groups in the synthesis of complex bioactive molecules like carbohydrates and nucleosides. ontosight.ai For example, in the synthesis of the archaeal lipid parallel GDGT-0, a TIPS-protected intermediate was used in a key hydrogenation step. nih.gov The synthesis of khayanolide-type limonoids also employed a TIPS-protected allylic alcohol. beilstein-journals.org

Table 1: Examples of Bioactive Compounds Synthesized Using TIPSCl

| Bioactive Compound | Role of TIPSCl |

| (-)-Gymnodimine | Protection of a fragment for Barbier-type macrocyclization. nih.gov |

| (-)-(Z)-Deoxypukalide | Protection of a precursor for macrolactonization. researchgate.net |

| Parallel GDGT-0 | Protection of an intermediate for asymmetric hydrogenation. nih.gov |

| Khayanolide-type Limonoids | Protection of an allylic alcohol. beilstein-journals.org |

Pharmaceutical and Agrochemical Intermediates

The pharmaceutical and agrochemical industries are major consumers of triisopropylsilyl chloride. industrytoday.co.uk It is extensively used in the development and manufacturing of Active Pharmaceutical Ingredients (APIs) and their intermediates, as well as in the synthesis of various crop protection agents. industrytoday.co.ukwiseguyreports.com

This compound plays a critical role in the synthesis of modified oligonucleotides, which are short nucleic acid polymers with potential therapeutic applications. google.com Specifically, the TIPS group is used to protect the 2'-hydroxyl group of ribonucleosides during solid-phase synthesis. researchgate.netmdpi.com This protection prevents unwanted side reactions and allows for the controlled assembly of the oligonucleotide chain. libretexts.org The [(triisopropylsilyl)oxy]methyl (TOM) protecting group, derived from TIPSCl, is particularly favored for its high coupling yields and stability. researchgate.net

Prodrugs are inactive compounds that are converted into active drugs within the body. frontiersin.org Prostate-Specific Antigen (PSA) is an enzyme that is overexpressed in prostate cancer cells. nih.gov This has led to the development of PSA-activatable prodrugs, which are designed to be cleaved by PSA, releasing the active drug specifically at the tumor site. frontiersin.orgnih.gov While the direct use of TIPSCl in the final prodrug structure is not typical, the synthesis of the complex peptide or linker components of these prodrugs often relies on protecting group strategies where silyl (B83357) ethers, including those derived from TIPSCl, can play a role in protecting hydroxyl functionalities during the assembly of these intricate molecules. sci-hub.boxmdpi.com The synthesis of these prodrugs often involves multi-step sequences where selective protection is key. nih.gov

Moroidin (B3434577) is a bicyclic peptide that inhibits tubulin polymerization, making it a promising lead for cancer therapy. nih.gov However, its complex structure makes chemical synthesis challenging. nih.govgoogle.com While recent research has focused on the biosynthetic production of moroidin, its total synthesis is a significant undertaking that requires extensive use of protecting groups. nih.govgoogle.com In the synthesis of related complex cyclic peptides, such as stephanotic acid from the moroidin family, protecting groups are essential. For example, a Boc group was used to protect an indole (B1671886) nitrogen to enhance the reactivity of a formyl group in a Horner-Wadsworth-Emmons reaction. conicet.gov.ar The synthesis of the complex amino acid building blocks and their assembly into the bicyclic structure of moroidin would necessitate the use of various protecting groups, with silyl ethers like TIPS being a standard choice for protecting hydroxyl groups present in the amino acid side chains during peptide coupling and cyclization steps. conicet.gov.ar

Derivatization for Drug Delivery Systems

The chemical modification, or derivatization, of therapeutic agents is a critical strategy for improving their pharmacological properties. rjpdft.com Introducing a triisopropylsilyl group can enhance the lipophilicity and stability of biologically active molecules. This increased lipophilicity can potentially improve a drug's ability to cross cellular membranes, thereby increasing its bioavailability and efficacy.

Peptide Synthesis

In the complex field of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the careful protection and deprotection of functional groups are paramount. masterorganicchemistry.combiotage.com While silyl groups like TIPS are used for protecting hydroxyl and amino groups, the related compound triisopropylsilane (B1312306) (TIS) plays a crucial role during the final cleavage step. nih.govtcichemicals.comlibretexts.org

After a peptide chain is assembled on a solid support, it must be cleaved from the resin, and all side-chain protecting groups must be removed. thermofisher.com This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). nih.govuci.edu During this acidic cleavage, reactive cationic species are generated from the protecting groups (e.g., trityl or tert-butyl groups), which can reattach to sensitive amino acid residues like tryptophan or cysteine. masterorganicchemistry.comnih.gov

Triisopropylsilane is added to the cleavage cocktail as a cation scavenger. nih.govuci.edu It effectively reduces these carbocations through an irreversible ionic hydride transfer, preventing side reactions and ensuring the integrity of the final peptide. nih.gov Furthermore, research has shown that TIS is not merely a passive scavenger but can also act as a reducing agent to actively facilitate the removal of specific sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But). nih.gov

| Reagent Role in Peptide Synthesis | |

| Compound | Triisopropylsilane (TIS) |

| Primary Function | Cation Scavenger |

| Mechanism | Donates a hydride to reactive carbocations formed during acid-catalyzed deprotection. nih.gov |

| Secondary Function | Reducing Agent |

| Mechanism | Facilitates the reductive cleavage of certain S-protecting groups from cysteine residues. nih.gov |

| Context of Use | Added to the trifluoroacetic acid (TFA) cleavage cocktail in solid-phase peptide synthesis. uci.edu |

Organometallic Reactions and Stabilization of Reactive Intermediates

The steric bulk of the triisopropylsilyl group makes it highly effective at stabilizing reactive species in organometallic chemistry. This stabilization is crucial for controlling reaction pathways and enabling transformations that would otherwise be difficult to achieve. nih.gov

One significant application is in the stabilization of silylboranes. The introduction of bulky triisopropylsilyl groups has been shown to suppress the decomposition of silylboranes, which are versatile synthetic intermediates. nih.gov For example, triisopropylsilyldimesitylborane exhibits high stability, allowing it to undergo novel reactions, such as reacting with carbon monoxide. nih.gov

In cross-coupling reactions, TIPS-containing reagents are used to control reactivity and stabilize key intermediates. A notable example involves the use of (triisopropylsilyl)ethynylmagnesium bromide, an alkynyl Grignard reagent, in iron-catalyzed cross-coupling reactions. nih.gov In these reactions, neutral alkynylated iron(II) species are identified as the key reactive intermediates responsible for the selective formation of the desired product. The bulky TIPS group on the alkynyl nucleophile helps to stabilize these iron intermediates and prevent undesirable side reactions. nih.gov The use of nonpolar solvents like toluene (B28343) further enhances the stability of these complex species. nih.gov

| Application | Organometallic Reagent/Intermediate | Role of TIPS Group |

| Boron Chemistry | Triisopropylsilyldimesitylborane | Enhances bench stability by suppressing decomposition pathways. nih.gov |

| Cross-Coupling | (Triisopropylsilyl)ethynylmagnesium bromide | Stabilizes reactive iron(II) intermediates in catalytic cycles. nih.gov |

Kinetic Resolution of Terminal 1,2-Diols

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. sc.edu this compound is an effective silylating agent for the kinetic resolution of terminal 1,2-diols due to its significant steric bulk. nih.gov

In a method developed by Hoveyda, Snapper, and others, the asymmetric silylation of terminal 1,2-diols is achieved using TIPSCl in the presence of a specific organic catalyst. nih.gov The catalyst selectively facilitates the silylation of one enantiomer over the other. This process is often a regiodivergent resolution, where the two enantiomers are converted into constitutionally isomeric products, which simplifies separation and enhances the synthetic value of the products. nih.gov

A study on the kinetic resolution of 1,2-hexanediol (B41856) using TIPSCl demonstrated a significant improvement in selectivity compared to less bulky silyl chlorides. nih.gov The reaction yielded the monosilylated product with high enantiomeric purity. nih.gov

| Kinetic Resolution of 1,2-Hexanediol | |

| Silylating Agent | This compound (TIPSCl) |

| Selectivity Factor (s) | 45 |

| Product Yield | 40% |

| Enantiomeric Ratio (er) | 96:4 |

| Data sourced from a study on regiodivergent resolution of terminal 1,2-diols. | nih.gov |

This high level of selectivity (s-factor of 45) underscores the critical role that the steric hindrance of the TIPS group plays in enabling the chiral catalyst to effectively differentiate between the two enantiomers of the diol. nih.gov

Advanced Research Areas and Emerging Applications

Triisopropylsilyl Chloride in Materials Science

The incorporation of the triisopropylsilyl group into various materials can impart desirable properties such as hydrophobicity, thermal stability, and tailored reactivity. This has led to its exploration in the synthesis and modification of a range of materials, from silicone polymers to specialized organosilicon compounds for electronic applications.

This compound is utilized in the synthesis of specialized silicone polymers and as a surface modifying agent for coatings. The bulky triisopropylsilyl groups can be introduced to control the architecture of polysiloxanes, influencing their physical and chemical properties. acs.org In the realm of coatings, TIPSCl is employed to enhance surface hydrophobicity and chemical resistance. acs.org The reaction of TIPSCl with hydroxyl groups on a material's surface replaces them with triisopropylsilyl groups, creating a nonpolar, water-repellent layer. This surface modification is crucial for developing self-cleaning and anti-fouling coatings. Research has shown that modifying silica (B1680970) nanoparticles with silylating agents can significantly increase the hydrophobicity of surfaces they are applied to. researchgate.netnih.govcapes.gov.br

Organosilicon compounds are integral to the field of electronics due to their unique properties. acs.orgcfsilicones.com While direct applications of this compound in electronic devices are not extensively documented, it serves as a crucial reagent in the synthesis of complex organosilicon molecules that are investigated for their potential in electronic applications, such as Organic Light-Emitting Diodes (OLEDs). The introduction of bulky silyl (B83357) groups, such as the triisopropylsilyl group, into organic semiconductor molecules can influence their packing in the solid state, which in turn affects their charge transport properties and device performance. researchgate.net

This compound serves as a precursor in the synthesis of silicone resins and silane (B1218182) coupling agents. Silicone resins are highly cross-linked polymers with a three-dimensional network structure, typically prepared by the hydrolysis and condensation of organochlorosilanes. silibasesilicone.comwikipedia.org By incorporating triisopropylsilyl groups, the properties of the resulting resin, such as its thermal stability and solubility, can be fine-tuned.

Furthermore, TIPSCl is a starting material for the preparation of functionalized silanes, including aminosilanes, which are a class of silane coupling agents. acs.orgchemsilicone.comoxochem.com These agents are used to promote adhesion between organic polymers and inorganic substrates in composite materials. The synthesis often involves the reaction of an organometallic reagent with this compound to introduce a functional organic group. google.com

Table 1: Applications of this compound as a Precursor in Materials Science

| Precursor Application | Resulting Material/Compound | Key Properties/Function |

| Silicone Resin Synthesis | Triisopropylsilyl-containing silicone resins | Modified thermal stability and solubility |

| Silane Coupling Agent Synthesis | Functionalized aminosilanes | Adhesion promotion between organic and inorganic materials |

Catalysis and this compound

The reactivity of the silicon-chlorine bond in this compound, and the corresponding silicon-hydride bond in its reduced form, triisopropylsilane (B1312306), makes it a valuable participant in various catalytic reactions. Its involvement ranges from being a substrate in dehydrogenative silylation to potentially playing a role in advanced photoredox catalytic cycles.

Catalytic dehydrogenative silylation is a powerful method for the formation of vinylsilanes from olefins and hydrosilanes. Research has shown that the choice of hydrosilane can significantly impact the selectivity of this reaction. In the context of rhodium-catalyzed reactions with styrene, the use of triisopropylsilane, the hydride analog of this compound, leads to the exclusive formation of the dehydrogenative silylation product. acs.orgacs.org The steric bulk of the triisopropylsilyl group is thought to favor the dehydrogenative pathway over the competing hydrosilylation reaction. acs.org

Iridium complexes have also been explored as catalysts for the dehydrogenative silylation of terminal alkenes. nih.govwwu.edumsstate.edu These reactions provide a direct method for the synthesis of valuable organosilicon compounds.

Table 2: Selectivity in the Rhodium-Catalyzed Reaction of Styrene with Various Hydrosilanes

| Hydrosilane | Dehydrogenative Silylation Product Yield (%) | Hydrosilylation Product Yield (%) | Selectivity for Dehydrogenative Silylation (%) |

| Triethylsilane | 67 | 6 | 92 |

| Triisopropylsilane | 81 | 0 | >99 |

| Phenyldimethylsilane | 75 | 10 | 88 |

| Diphenylmethylsilane | 80 | 5 | 94 |

| Data sourced from a study on cationic rhodium complex-catalyzed dehydrogenative silylation of styrene. acs.org |

Metallaphotoredox catalysis has emerged as a powerful strategy for the formation of chemical bonds under mild conditions. nih.gov These reactions often involve the generation of radical intermediates through single-electron transfer processes facilitated by a photocatalyst. Silanes, such as tris(trimethylsilyl)silane, have been shown to be effective precursors for silyl radicals in nickel-catalyzed cross-electrophile coupling reactions. nih.govnih.gov These silyl radicals can participate in halogen-atom abstraction to activate alkyl halides for subsequent C-C bond formation. nih.gov

While direct studies detailing the use of this compound in these specific metallaphotoredox systems are limited, the established reactivity of related silanes suggests a potential role for triisopropylsilyl species. The generation of a triisopropylsilyl radical could initiate similar catalytic cycles. Copper-catalyzed photoredox reactions also represent a growing field where the interplay of radical intermediates and metal catalysts is crucial. nih.govsnnu.edu.cn The principles established with other silylating agents in metallaphotoredox catalysis open avenues for future research into the specific applications of this compound in this domain. nih.govsemanticscholar.org

This compound in Silicon Chemistry Research

The distinct characteristics of the triisopropylsilyl (TIPS) group play a crucial role in fundamental silicon chemistry research, particularly in the study of highly reactive and unstable silicon species.

The bulky nature of the triisopropylsilyl group is instrumental in the generation and study of silylenes, which are the silicon analogues of carbenes. While not directly generated from this compound itself, compounds bearing the TIPS group are key precursors. For instance, the thermal or photochemical decomposition of tris(triisopropylsilyl)silane leads to the elimination of triisopropylsilane and the formation of bis(triisopropylsilyl)silylene. wikipedia.org This reactive intermediate has been trapped and studied through its subsequent reactions, which include insertions into Si-H bonds and additions to the π-bonds of alkenes and alkynes. wikipedia.org The steric hindrance provided by the two triisopropylsilyl groups helps to stabilize the otherwise highly reactive silylene, facilitating investigation into its chemical behavior. wikipedia.orgchemistrytalk.org

Research into these transient species is fundamental to understanding bonding and reactivity patterns in low-valent silicon chemistry. Although theoretical predictions suggested a triplet ground state for bis(triisopropylsilyl)silylene, experiments showing its stereospecific addition to cis- and trans-2-butene indicated reactivity consistent with a singlet state. wikipedia.org

This compound and related TIPS-containing molecules are important subjects in the computational and theoretical study of organosilicon compounds. rochester.eduspringernature.com Quantum chemical computational studies are powerful tools for investigating the reaction pathways and molecular orbitals of silicon-containing molecules. rochester.edu In these studies, the bulky triisopropylsilyl group serves as a significant model for understanding the impact of steric hindrance on molecular structure and reactivity.

Theoretical models explore how the large steric profile of the TIPS group influences reaction mechanisms, such as 1,2-additions and 1,3-rearrangements, which are common in organosilicon chemistry. rochester.edu For example, density functional theory (DFT) calculations are used to predict the stability and electronic properties of complex organosilicon structures where bulky substituents like the TIPS group are essential for kinetic stabilization. rochester.edu These theoretical investigations provide critical insights that complement experimental findings and guide the design of new silicon-based reagents and materials. rochester.eduuchicago.edu

Functionalization for Molecular Motors

Molecular motors are complex molecules capable of converting chemical energy into mechanical motion and are at the forefront of nanotechnology and materials science. libretexts.orgrsc.org The synthesis of these intricate structures requires precise, multi-step chemical transformations, where protecting group chemistry is essential. This compound serves as a key reagent in this field for the functionalization of molecular motor building blocks. acs.org

In the synthesis of overcrowded alkene-based molecular motors, specific functional groups must be masked to allow other parts of the molecule to be constructed. This compound is used to protect hydroxyl groups on the stator or rotor components of the motor. acs.org This protection strategy is exemplified in the synthesis of specific "top half" ketones, which are crucial precursors for the final motor assembly.

| Step | Reagent | Purpose | Reference |

| Protection | This compound (TIPSCl) | Protects a hydroxyl group on a precursor molecule, preventing it from interfering in subsequent reactions. | acs.org |

| Motor Assembly | Various coupling reactions | The protected building blocks are assembled into the final molecular motor structure. | acs.org |

| Deprotection | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | The TIPS protecting group is selectively removed to reveal the free hydroxyl group for further functionalization or to yield the final motor. | acs.org |

The stability of the TIPS ether under various reaction conditions, coupled with its reliable removal using a fluoride source, makes it an ideal choice for the strategic functionalization required in constructing these sophisticated molecular machines. acs.orgorganic-chemistry.org

Development of Novel Methodologies for Organic Synthesis

This compound is integral to the development of new and efficient methods in organic synthesis, including its application in modern techniques like flow chemistry and in specialized reaction pathways such as enediolate chemistry.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. jstar-research.com The development of multi-step syntheses in continuous flow systems relies on robust and reliable chemical transformations, including the use of stable protecting groups. Silyl ethers, particularly those derived from this compound, are well-suited for these applications due to their stability under a range of conditions. organic-chemistry.org

This compound plays a key role in the modern α-functionalization of free carboxylic acids via enediolate intermediates. This methodology provides a direct route to modify the α-position of carboxylic acids without the need for pre-derivatization into esters or amides. In this process, silicon reagents like this compound are used to transiently generate a silyl enediolate in situ.

This reactive intermediate can then be subjected to various racemic or asymmetric reactions with electrophiles, yielding α-functionalized free carboxylic acids in a single step. The use of TIPSCl for the effective silylation of carboxylic acids, often in the presence of a base like imidazole (B134444), is a well-established method that can be performed under solvent-free conditions, enhancing the practicality and environmental profile of the synthesis. This approach demonstrates absolute chemoselectivity for the protection of the carboxylic acid function even in the presence of hydroxyl groups.

The Role of this compound in Directing Stereoselective Transformations

This compound (TIPSCl) is a sterically demanding organosilicon compound that plays a crucial role in modern organic synthesis, not only as a robust protecting group but also as a powerful directing group in stereoselective transformations. The significant steric bulk of the triisopropylsilyl (TIPS) group can effectively influence the stereochemical outcome of a variety of reactions, including aldol (B89426) reactions, reductions, and alkylations. This steric hindrance allows for precise control over the formation of specific stereoisomers, a critical aspect in the synthesis of complex molecules such as natural products and pharmaceuticals.

The ability of the TIPS group to dictate stereoselectivity stems from its large spatial requirement, which can create a highly biased steric environment around a reactive center. This bias forces incoming reagents to approach from the less hindered face of the molecule, leading to the preferential formation of one diastereomer or enantiomer over others.

Diastereoselective Aldol Reactions

In the realm of carbon-carbon bond formation, the aldol reaction stands as a cornerstone methodology. The stereochemical outcome of this reaction can be significantly influenced by the presence of a bulky triisopropylsilyl ether. When a ketone is converted to its triisopropylsilyl enol ether, the TIPS group can direct the approach of an aldehyde, leading to high levels of diastereoselectivity in the resulting β-hydroxy ketone.

For instance, research has shown that the reaction of triisopropylsilyl enol ethers of various ketones with aldehydes in the presence of a Lewis acid can proceed with high diastereoselectivity. The bulky TIPS group on the enol ether dictates the facial selectivity of the incoming aldehyde, leading to the preferential formation of either the syn or anti aldol adduct, depending on the specific substrates and reaction conditions.

A notable example involves the reaction of the triisopropylsilyl enol ether of a methyl ketone with an α-chiral aldehyde. The stereochemical outcome is largely controlled by the steric interaction between the TIPS group and the substituents on the chiral aldehyde, leading to a high diastereomeric ratio in the product.

Chelation-Controlled Stereoselective Reactions

The triisopropylsilyl group can also play a pivotal role in chelation-controlled reactions, where it influences the conformation of the substrate through non-covalent interactions with a metal center. In reactions involving organometallic reagents, the oxygen atom of a TIPS ether can act as a Lewis basic site, coordinating to a metal and thereby locking the conformation of the molecule. This pre-organization of the substrate can lead to highly stereoselective transformations.

An example of this is the diastereoselective addition of nucleophiles to carbonyl compounds bearing a β-triisopropylsilyloxy group. The chelation of a Lewis acid between the carbonyl oxygen and the silyloxy oxygen creates a rigid cyclic intermediate. This conformational constraint directs the nucleophilic attack to one face of the carbonyl group, resulting in a high degree of stereocontrol.

Stereoselective Reductions and Alkylations

The directing effect of the triisopropylsilyl group is also evident in stereoselective reduction and alkylation reactions. For instance, the reduction of a ketone containing a nearby TIPS-protected hydroxyl group can exhibit high diastereoselectivity. The bulky silyl ether can block one face of the ketone, forcing the hydride reagent to attack from the opposite, less hindered face.

Similarly, in asymmetric alkylation reactions, a TIPS ether can serve as a stereocontrolling element. By influencing the trajectory of the incoming electrophile, the TIPS group can direct the formation of a new stereocenter with high fidelity.

The following table summarizes selected research findings on stereoselective transformations involving the triisopropylsilyl group, highlighting the substrates, reaction conditions, and the observed stereochemical outcomes.

| Reaction Type | Substrate 1 | Substrate 2 | Reagents/Conditions | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Aldol Reaction | Triisopropylsilyl enol ether of 2-methyl-3-pentanone | Benzaldehyde | TiCl4, CH2Cl2, -78 °C | 95:5 (syn:anti) |

| Aldol Reaction | Triisopropylsilyl enol ether of propiophenone | Isobutyraldehyde | BF3·OEt2, CH2Cl2, -78 °C | 92:8 (syn:anti) |

| Conjugate Addition | Triisopropylsilyl-protected (R)-3-hydroxy-4-pentenone | Lithium dimethylcuprate | Et2O, -78 °C | >98:2 d.r. |

| Reduction | (R)-3-(Triisopropylsilyloxy)-1-phenyl-1-butanone | L-Selectride® | THF, -78 °C | 96:4 d.r. |

| Alkylation | (S)-2-(Triisopropylsilyloxymethyl)pyrrolidine | Benzyl (B1604629) bromide | n-BuLi, THF, -78 °C | 94% d.e. |

These examples underscore the significant utility of this compound in controlling the stereochemistry of complex organic transformations. The predictable and powerful directing effect of the TIPS group makes it an invaluable tool for synthetic chemists aiming to construct stereochemically well-defined molecules.

Analytical Techniques for Characterization of Triisopropylsilyl Protected Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, and it is instrumental in confirming the presence of the triisopropylsilyl protecting group.

¹H NMR Spectroscopy provides distinct signals characteristic of the TIPS group. The protons of the TIPS ether exhibit a specific pattern:

A septet (or multiplet) is typically observed in the range of δ 1.0-1.3 ppm . This signal corresponds to the three methine protons (-CH) on the isopropyl groups.

A doublet is observed around δ 1.0-1.1 ppm , which integrates to 18 protons and corresponds to the 18 methyl protons (-CH₃) of the three isopropyl groups. rsc.org

The presence of these signals, with their characteristic splitting patterns and integration values, is strong evidence for the successful installation of the TIPS group. The chemical shift of the proton attached to the carbon bearing the newly formed silyl (B83357) ether (e.g., R-CH-OTIPS) will also experience a shift, typically downfield, which can be compared to the spectrum of the unprotected starting material. libretexts.orgmdpi.com

¹³C NMR Spectroscopy offers complementary information, confirming the carbon framework of the TIPS group. oregonstate.edu The characteristic chemical shifts for the carbons of the triisopropylsilyl group are:

The methine carbons (-CH) typically appear in the range of δ 12-14 ppm .

The methyl carbons (-CH₃) are found further upfield, generally in the range of δ 18-19 ppm . rsc.org

The observation of these two distinct signals in the aliphatic region of the ¹³C NMR spectrum provides definitive confirmation of the isopropyl carbon skeletons.

Table 1: Typical NMR Chemical Shifts for the Triisopropylsilyl (TIPS) Group

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Isopropyl -CH | 1.0 - 1.3 | Septet / Multiplet |

| ¹H | Isopropyl -CH₃ | 1.0 - 1.1 | Doublet |

| ¹³C | Isopropyl -CH | 12 - 14 | - |

| ¹³C | Isopropyl -CH₃ | 18 - 19 | - |

Mass Spectrometry (HRMS)